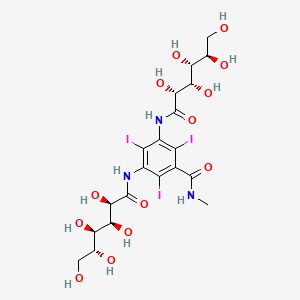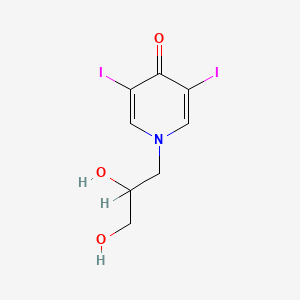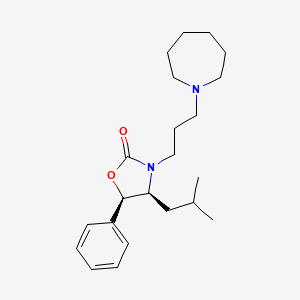
Iproniazida
Descripción general
Descripción
Iproniazida, químicamente conocida como N-isopropilisonicotinohidrazida, es un inhibidor no selectivo e irreversible de la monoaminooxidasa de la clase hidrazina. Inicialmente se desarrolló para el tratamiento de la tuberculosis, pero luego se descubrió que tenía propiedades antidepresivas. This compound fue el primer fármaco de la serie de inhibidores de la monoaminooxidasa que se introdujo en la medicina en 1958. su uso fue discontinuado en la mayoría de las partes del mundo debido a su hepatotoxicidad .
Aplicaciones Científicas De Investigación
La iproniazida se ha estudiado ampliamente por sus efectos psiquiátricos. Fue el primer inhibidor de la monoaminooxidasa clínicamente eficaz y se usó para tratar la depresión mental. Se encontró que el compuesto energizaba en lugar de sedar a los pacientes deprimidos, lo que lo convirtió en un descubrimiento significativo en el campo de la psicofarmacología .
Además de sus aplicaciones psiquiátricas, la this compound se ha utilizado en la investigación para comprender el metabolismo de los neurotransmisores y la relación entre los trastornos psiquiátricos y el metabolismo de los neurotransmisores .
Mecanismo De Acción
La iproniazida ejerce sus efectos inhibiendo la enzima monoaminooxidasa, que es responsable de la descomposición de los neurotransmisores como la norepinefrina, la serotonina y la dopamina. Al inhibir esta enzima, la this compound aumenta los niveles de estos neurotransmisores en el cerebro, lo que lleva a una mejora del estado de ánimo y la estimulación emocional .
Compuestos Similares:
Isoniazida: Químicamente similar a la this compound, se utiliza principalmente para el tratamiento de la tuberculosis.
Fenelzina: Otro inhibidor de la monoaminooxidasa que se utiliza como antidepresivo.
Isocarboxazida: Un inhibidor de la monoaminooxidasa con propiedades antidepresivas similares
Singularidad: La this compound fue única en su capacidad de energizar a los pacientes en lugar de sedarlos, lo que fue una distinción significativa en el tratamiento de la depresión. su hepatotoxicidad llevó a su reemplazo por otros inhibidores de la monoaminooxidasa con menos efectos secundarios .
Análisis Bioquímico
Biochemical Properties
Iproniazid inhibits the activity of monoamine oxidases (MAOs) both directly and by formation of an active metabolite, isopropylhydrazine . The formation of isopropylhydrazine from Iproniazid has been observed without MAOs present . Both Iproniazid and isopropylhydrazine react near the active site of MAOs .
Cellular Effects
The most significant adverse effects of using Iproniazid is the hepatotoxicity caused by its metabolites . Moreover, usage of Iproniazid results in several adverse effects such as dizziness (when lying down), drowsiness, headaches, ataxia, numbness of the feet and hands, and muscular twitching .
Dosage Effects in Animal Models
Rat models and other animal models have shown that cytochrome P450 enzymes convert isopropyl hydrazine to alkylating compounds that induce liver necrosis . Hepatic necrosis was found in rats with doses as low as 10 mg/kg .
Metabolic Pathways
Iproniazid can also be metabolised by O-dealkylation from Iproniazid to acetone and isoniazid . Isoniazid can undergo further metabolism via multiple metabolic pathways, of which one eventually results in alkylating agents as well . This toxifying metabolic pathway includes N-acetylation .
Transport and Distribution
Iproniazid is metabolized in the body . Iproniazid is converted to isopropyl hydrazine and isonicotinic acid in an initial hydrolysis reaction . Isopropyl hydrazine can either be released in the blood or it can be metabolically activated by microsomal CYP450 enzymes .
Subcellular Localization
Given its role as a monoamine oxidase inhibitor, it is likely to be found in the vicinity of these enzymes, which are located in the outer mitochondrial membrane .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La iproniazida se puede sintetizar a través de múltiples rutas. El precursor más común es el isonicotinato de metilo, que forma isonicotinohidrazida cuando reacciona con hidrazina. La isonicotinohidrazida luego se hace reaccionar con yoduro de isopropilo para producir this compound .
Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala de isonicotinohidrazida seguida de su reacción con yoduro de isopropilo en condiciones controladas para garantizar un alto rendimiento y pureza. La reacción típicamente requiere condiciones anhidras y el uso de solventes como etanol o metanol .
Análisis De Reacciones Químicas
Tipos de Reacciones: La iproniazida experimenta varios tipos de reacciones químicas, incluida la hidrólisis, la desalquilación y la oxidación .
Reactivos y Condiciones Comunes:
Hidrólisis: La this compound se hidroliza a ácido isonicotínico e isopropilhidrazina en presencia de agua.
Desalquilación: La desalquilación de la this compound da como resultado la formación de isoniazida y acetona.
Oxidación: Las reacciones oxidativas pueden descomponer aún más el compuesto en moléculas más simples.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen ácido isonicotínico, isopropilhidrazina, isoniazida y acetona .
Comparación Con Compuestos Similares
Isoniazid: Chemically similar to iproniazid, used primarily for the treatment of tuberculosis.
Phenelzine: Another monoamine oxidase inhibitor used as an antidepressant.
Isocarboxazid: A monoamine oxidase inhibitor with similar antidepressant properties
Uniqueness: Iproniazid was unique in its ability to energize patients rather than sedate them, which was a significant distinction in the treatment of depression. its hepatotoxicity led to its replacement by other monoamine oxidase inhibitors with fewer side effects .
Propiedades
IUPAC Name |
N'-propan-2-ylpyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGNSNKLVNMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023168 | |
| Record name | Iproniazid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-92-2 | |
| Record name | Iproniazid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iproniazid [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iproniazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iproniazid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iproniazid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRONIAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D892HFI3XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
161-161.5 | |
| Record name | Iproniazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Iproniazid's primary mechanism of action?
A: Iproniazid functions as a potent monoamine oxidase (MAO) inhibitor [, , , ]. This enzyme plays a crucial role in the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.
Q2: How does MAO inhibition impact neurotransmitter levels?
A: By inhibiting MAO, Iproniazid prevents the degradation of these neurotransmitters, leading to their accumulation in the brain [, , , ]. This increase in neurotransmitter levels is thought to contribute to its mood-elevating effects.
Q3: What is the molecular formula and weight of Iproniazid?
A3: Iproniazid has the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol.
Q4: Are there any specific insights into the material compatibility and stability of Iproniazid?
A: While the provided research does not elaborate on material compatibility, it highlights the importance of considering potential drug-drug interactions [, , , ]. Iproniazid's interaction with other medications, especially those metabolized by the same enzymatic pathways, requires careful consideration.
Q5: How do structural modifications of Iproniazid influence its activity?
A: Research suggests that the alkylhydrazine residue of Iproniazid is crucial for its MAO-blocking activity []. Modifications to this structure could alter its potency and selectivity.
Q6: Are there any known analogues of Iproniazid with improved safety profiles?
A: Researchers have explored analogues like isocarboxazid and phenelzine, seeking safer alternatives [, ]. These compounds also inhibit MAO but exhibit different pharmacological profiles.
Q7: How is Iproniazid metabolized in the body?
A: Iproniazid is primarily metabolized in the liver [, ]. One of its metabolites, isopropylhydrazine, has been identified as a potential contributor to its hepatotoxicity [].
Q8: Does Iproniazid induce or inhibit drug-metabolizing enzymes?
A: Research indicates that Iproniazid can inhibit enzymes in the liver responsible for detoxifying drugs like barbiturates and amphetamines []. This inhibition can lead to potentially dangerous drug interactions.
Q9: What were the primary clinical applications of Iproniazid?
A: Iproniazid was initially used as an antituberculosis agent [, , , ]. Its mood-elevating effects led to its application in treating depression [, , , , , , , , , ].
Q10: What are the major safety concerns associated with Iproniazid?
A: The most significant concern is hepatotoxicity, with reports of jaundice and even fatal liver damage [, , , , , , ]. Other adverse effects include hypotension, central nervous system disturbances, and potentially dangerous drug interactions [, , , , ].
Q11: Are there specific genetic factors that might predispose individuals to Iproniazid-induced liver injury?
A: While the research provided doesn't directly address genetic factors, it does highlight that Iproniazid exhibits strain-specific hepatotoxic effects in mice []. This suggests a potential role of genetic predisposition in its toxicity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















